molecular formula C22H15Br2N3O5 B11546335 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11546335
M. Wt: 561.2 g/mol
InChI Key: NOUIZWZYTYYETF-NSKAYECMSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines brominated phenyl groups with a benzodioxole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the bromination of a phenyl precursor followed by the introduction of the pyridinyl and benzodioxole groups through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized phenyl compounds.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino}methyl]phenol
  • 5-Bromo-2-methylpyridin-3-amine

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE stands out due to its combination of brominated phenyl and benzodioxole groups, which confer unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or stability profiles.

Properties

Molecular Formula

C22H15Br2N3O5

Molecular Weight

561.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C22H15Br2N3O5/c1-12-2-3-14(9-25-12)21(28)27-26-10-15-6-16(23)8-17(24)20(15)32-22(29)13-4-5-18-19(7-13)31-11-30-18/h2-10H,11H2,1H3,(H,27,28)/b26-10+

InChI Key

NOUIZWZYTYYETF-NSKAYECMSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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